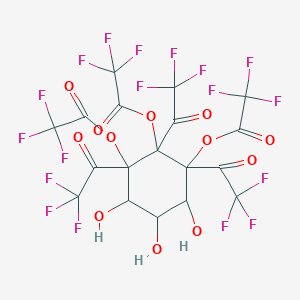
5,7-Dibrom-8-methoxychinolin
Übersicht
Beschreibung
5,7-Dibromo-8-methoxyquinoline is a brominated derivative of 8-methoxyquinoline, a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The presence of bromine atoms at the 5 and 7 positions on the quinoline ring system adds to the complexity of its chemical behavior and reactivity.
Synthesis Analysis
The synthesis of compounds related to 5,7-Dibromo-8-methoxyquinoline often involves cyclization reactions and various functional group transformations. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound structurally related to 5,7-Dibromo-8-methoxyquinoline, was achieved through a series of reactions starting from a dione and involving chlorination and treatment with ammonia . Similarly, methoxy-indolo[2,1-a]isoquinolines were synthesized via the Bischler-Napieralski reaction, reduction, cyclization, and dehydrogenation . These methods highlight the versatility of quinoline derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, 5-ethoxymethyl-8-hydroxyquinoline was characterized using NMR and IR spectroscopy, and its crystal structure was determined to be orthorhombic with specific lattice parameters . Density Functional Theory (DFT) calculations are also employed to understand the geometry and electronic structure of these molecules, as seen in the comparative study of 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline .
Chemical Reactions Analysis
The chemical reactivity of 5,7-Dibromo-8-methoxyquinoline can be inferred from studies on similar compounds. For instance, the 5,8-isoquinolinedione system has been shown to undergo 1,4-addition reactions with amines and Diels-Alder reactions, indicating potential reactivity at certain positions on the quinoline ring . The reactions of 8-methoxyquinoline with diorganotin dichlorides resulted in the formation of distannoxanes and organostannate salts, demonstrating the nucleophilic character of the methoxyquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,7-Dibromo-8-methoxyquinoline can be deduced from studies on related compounds. The vibrational spectra, molecular stability, and bond strength of 5,7-dibromo-8-hydroxyquinoline were investigated using NBO analysis, revealing insights into the effects of substituents on the vibrational frequencies and stability of the molecule . The electrochemical behavior of 5,8-isoquinolinediones was studied through Polarographic analysis, showing a correlation between half-wave potentials and substituent constants . Additionally, the chemosensory properties of a 5-chloro-8-methoxyquinoline derivative for cadmium detection suggest that functionalized quinolines can have specific interactions with metal ions .
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
5,7-Dibrom-8-methoxychinolin: ist eine wertvolle Verbindung im Bereich der Arzneimittelentwicklung aufgrund ihrer strukturellen Bedeutung in N-heterocyclischen Verbindungen . Es dient als Gerüst für die Entwicklung synthetischer Strategien und die Bewertung biologischer Aktivitäten. Seine Derivate sind für ein breites Spektrum biologischer Aktivitäten bekannt, darunter antimalarielle, antimikrobielle, antibakterielle, antiparasitäre und anticancerogene Eigenschaften .
Anticancer-Aktivität
Forschungen haben gezeigt, dass Derivate von This compound vielversprechende Anticancer-Aktivitäten aufweisen. Zum Beispiel haben bestimmte Bromderivate eine starke antiproliferative Aktivität gegen verschiedene Tumorzelllinien gezeigt, wie z. B. C6 (Rattenhirntumor), HeLa (humanes Zervixkarzinom) und HT29 (humanes Kolonkarzinom) .
Chemodynamische Therapie (CDT)
Ein Fenton-ähnlicher 5,7-Dibrom-2-methyl-8-hydroxychinolin Mn2+ Komplex wurde als potenzieller Marker für die mitochondriale Bildgebung und die chemodynamische Therapie untersucht. Dieser Komplex kann über eine Fenton-ähnliche Reaktion reaktive Sauerstoffspezies erzeugen, wodurch oxidativer Stress in Mitochondrien stimuliert wird und zum Absterben von Krebszellen führt .
Synthese von Phthalonitrilen
This compound: wird bei der Synthese neuer Phthalonitrile verwendet, die wichtige Zwischenprodukte bei der Herstellung von Phthalocyaninen sind. Diese Verbindungen haben aufgrund ihrer chemischen Stabilität und intensiven Färbung vielfältige industrielle und pharmazeutische Anwendungen .
Biologische Aktivitäten
Die Verbindung und ihre Derivate gehören zu einer Klasse von aromatischen Verbindungen mit signifikanten biologischen Aktivitäten. Sie sind Zielobjekte für die Entwicklung neuer Medikamente aufgrund ihrer unentbehrlichen Rolle in der pharmazeutischen Chemie .
Therapeutischer Wert
Studien haben gezeigt, dass bestimmte 8-Hydroxychinolin-Derivate, die mit This compound verwandt sind, den Zelltod in Brustkrebszellen sowohl durch Apoptose als auch Paraptose induzieren können, was ihren therapeutischen Wert bei der Krebsbehandlung unterstreicht .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 5,7-Dibromo-8-methoxyquinoline could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry . The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .
Wirkmechanismus
Target of Action
5,7-Dibromo-8-methoxyquinoline is a derivative of quinoline . Quinoline and its derivatives are a very important class of N-heterocyclic compounds and are considered as targets for the development of synthetic strategies and evaluation of biological activities . .
Mode of Action
Quinoline derivatives are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . The specific interactions of 5,7-Dibromo-8-methoxyquinoline with its targets and the resulting changes are areas of ongoing research.
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that 5,7-dibromo-8-methoxyquinoline could potentially have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
5,7-dibromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJANXCJVULGZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1N=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445207 | |
| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17012-49-6 | |
| Record name | 5,7-DIBROMO-8-METHOXYQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the methoxy group in 5,7-Dibromo-8-methoxyquinoline?
A1: The crystal structure analysis of 5,7-Dibromo-8-methoxyquinoline reveals that the methoxy group's carbon atom deviates significantly from the quinoline ring plane. [] This deviation, measured at 1.204(4) Å, suggests steric hindrance between the methoxy group and the adjacent bromine atoms on the quinoline ring. This structural information can be valuable for understanding the molecule's reactivity and potential interactions with other molecules. []
Q2: How can 5,7-Dibromo-8-methoxyquinoline be further modified for potential applications in organic synthesis?
A2: 5,7-Dibromo-8-methoxyquinoline serves as a versatile starting material for synthesizing aryl-substituted quinolines. The compound readily undergoes Suzuki–Miyaura cross-coupling reactions with substituted phenylboronic acids in the presence of a palladium catalyst. [] This reaction allows for the introduction of various aryl groups at the 5 and 7 positions of the quinoline ring, expanding the structural diversity and potential applications of the resulting compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



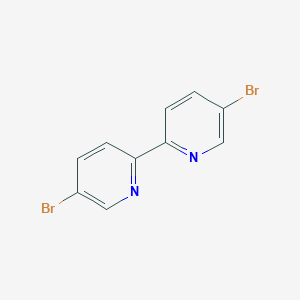
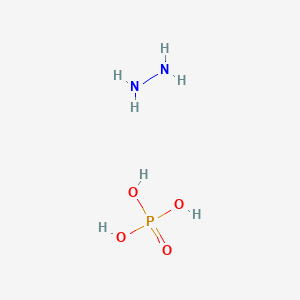
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)

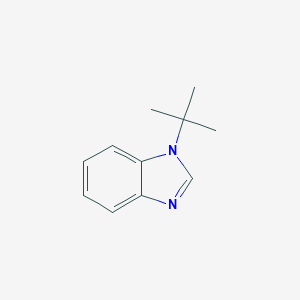
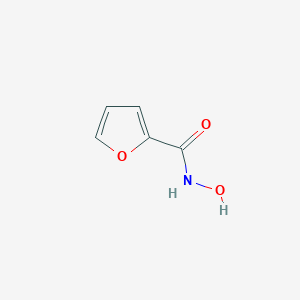
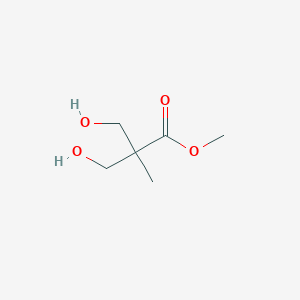

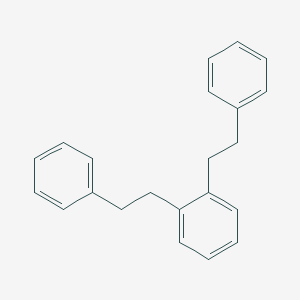
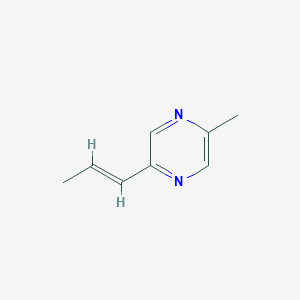
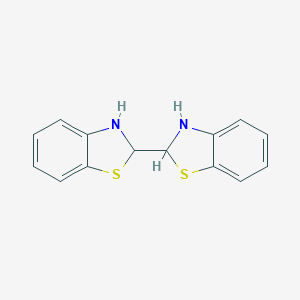

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
